molecular formula C9H8BrCl2NO2 B6177613 ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate CAS No. 2731014-56-3

ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate

Cat. No. B6177613
CAS RN: 2731014-56-3
M. Wt: 313
InChI Key:
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, brominated compounds are often synthesized through radical bromination, a common method for the bromination of organic compounds .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In general, bromomethyl groups can participate in various reactions, such as nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can be determined experimentally.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is highly dependent on the specific compound and its intended use or role .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. They include information on its toxicity, flammability, and environmental impact .

Future Directions

The future directions for a compound depend on its potential applications. These could include its use in the synthesis of other compounds, its potential as a pharmaceutical, or its role in industrial processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-dichloropyridine-3-carboxylic acid", "thionyl chloride", "ethyl alcohol", "sodium hydride", "N-bromosuccinimide", "acetic acid", "triethylamine" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropyridine-3-carboxylic acid to 2,6-dichloropyridine-3-carboxylic acid chloride using thionyl chloride", "Step 2: Conversion of 2,6-dichloropyridine-3-carboxylic acid chloride to 2,6-dichloropyridine-3-carboxylic acid ester using ethyl alcohol and sodium hydride", "Step 3: Conversion of 2,6-dichloropyridine-3-carboxylic acid ester to 5-(chloromethyl)-2,6-dichloropyridine-3-carboxylic acid ester using N-bromosuccinimide and acetic acid", "Step 4: Conversion of 5-(chloromethyl)-2,6-dichloropyridine-3-carboxylic acid ester to ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate using triethylamine and N-bromosuccinimide" ] }

CAS RN

2731014-56-3

Product Name

ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate

Molecular Formula

C9H8BrCl2NO2

Molecular Weight

313

Purity

95

Origin of Product

United States

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